Tetrabromophthalate diol

Overview

Description

Tetrabromophthalic acid mixed esters with diethylene glycol and propylene glycol is an organic compound known for its high thermal stability and resistance to chemical corrosion. This compound is commonly used in various industrial applications, including as a component in coatings, adhesives, and electronic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrabromophthalic acid mixed esters with diethylene glycol and propylene glycol involves the esterification of tetrabromophthalic acid with diethylene glycol and propylene glycol. The reaction typically occurs under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through distillation or crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Tetrabromophthalic acid mixed esters with diethylene glycol and propylene glycol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into less brominated derivatives.

Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield less brominated esters .

Scientific Research Applications

Tetrabromophthalic acid mixed esters with diethylene glycol and propylene glycol have a wide range of applications in scientific research:

Biology: Investigated for its potential use in biological systems due to its stability and resistance to degradation.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Mechanism of Action

The mechanism by which tetrabromophthalic acid mixed esters with diethylene glycol and propylene glycol exert their effects involves the interaction of the bromine atoms with the target molecules. The bromine atoms can form stable bonds with other molecules, thereby enhancing the thermal stability and resistance to chemical degradation of the compound .

Comparison with Similar Compounds

Similar Compounds

Tetrabromophthalic anhydride: Another brominated compound used as a flame retardant.

Hexabromocyclododecane: A brominated flame retardant with similar applications.

Decabromodiphenyl ether: Used as a flame retardant in various materials.

Uniqueness

Tetrabromophthalic acid mixed esters with diethylene glycol and propylene glycol is unique due to its combination of high thermal stability, resistance to chemical corrosion, and versatility in various applications. Its ability to form stable esters with both diethylene glycol and propylene glycol makes it particularly useful in industrial applications where these properties are essential .

Biological Activity

Tetrabromophthalate diol (PHT4-Diol) is a brominated flame retardant widely used in various applications, particularly in the manufacturing of thermoplastic polyurethanes (TPUs) and other polymer products. Its primary function is to enhance fire resistance while maintaining mechanical properties. This article reviews the biological activity of PHT4-Diol, focusing on its health effects, environmental impact, and relevant case studies.

- Chemical Name: this compound

- CAS Number: 77098-07-8

- Appearance: Light brown viscous liquid

- Melting Point: -86 °C

- Water Solubility: <0.5 g/100 g

Health Effects

PHT4-Diol has been evaluated for its potential health effects, particularly regarding human exposure and aquatic toxicity:

-

Human Health Risks :

- According to safety assessments, PHT4-Diol is considered safe for use in industrial settings when appropriate safety measures are followed. High-level exposure is unlikely under normal working conditions, and acute toxicity is not a significant concern . However, it is important to note that both PHT4 and PHT4-Diol are harmful to aquatic life, necessitating careful handling to prevent environmental release .

- Aquatic Toxicity :

PHT4-Diol functions primarily as a reactive flame retardant. It chemically bonds with other materials during the manufacturing process, forming high molecular weight compounds that exhibit unique properties distinct from their precursors. This transformation reduces flammability without posing significant risks to human health when properly managed .

Case Study 1: Flame Retardant Efficacy in Polyurethane Foams

A systematic review highlighted the effectiveness of PHT4-Diol in enhancing the fire resistance of rigid polyurethane foams (RPUF). The study found that RPUFs containing PHT4-Diol exhibited significantly reduced smoke evolution during combustion compared to untreated foams. The incorporation of this compound not only improved fire safety but also maintained mechanical integrity under thermal stress .

| Property | Untreated RPUF | RPUF with PHT4-Diol |

|---|---|---|

| Smoke Density (m²/kg) | 0.45 | 0.15 |

| Tensile Strength (MPa) | 1.2 | 1.5 |

| Flammability Rating (UL94) | HB | V-0 |

Case Study 2: Environmental Impact Assessment

An environmental assessment conducted by the European Chemicals Bureau reviewed potential exposure scenarios for PHT4-Diol. The findings indicated that while the compound does not pose significant risks to human health through dietary exposure or dust, its persistence in the environment necessitates regulatory scrutiny to prevent ecological harm .

Market Trends and Future Outlook

The market for this compound is projected to grow at a compound annual growth rate (CAGR) of 9.5% from 2024 to 2031, driven by increasing demand for flame retardant materials across various industries such as automotive, electronics, and construction . The trend towards sustainable alternatives has also led to a growing interest in halogen-free flame retardants, positioning PHT4-Diol as a viable option due to its lower toxicity profile compared to traditional brominated compounds.

Properties

IUPAC Name |

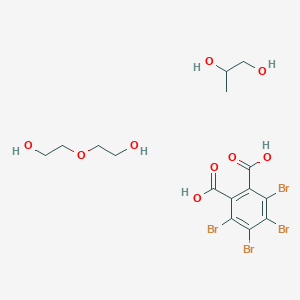

2-(2-hydroxyethoxy)ethanol;propane-1,2-diol;3,4,5,6-tetrabromophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Br4O4.C4H10O3.C3H8O2/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;5-1-3-7-4-2-6;1-3(5)2-4/h(H,13,14)(H,15,16);5-6H,1-4H2;3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMZKJXAYYSFTTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O.C(COCCO)O.C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Br4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

663.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, mixed esters with diethylene glycol and propylene glycol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

77098-07-8 | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, mixed esters with diethylene glycol and propylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77098-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, mixed esters with diethylene glycol and propylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077098078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, mixed esters with diethylene glycol and propylene glycol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Reaction products of tetrabromophthalic anhydride with 2,2'-oxydiethanol and methyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.